4-iodo-2-nitrobenzene-1-sulfonyl chloride
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Description
Molecular Structure Analysis
The molecular structure of 4-iodo-2-nitrobenzene-1-sulfonyl chloride can be inferred from its name. It likely contains a benzene ring with an iodine atom (I) at the 4th position, a nitro group (NO2) at the 2nd position, and a sulfonyl chloride group (SO2Cl) at the 1st position .Mechanism of Action
The mechanism of action for reactions involving 4-iodo-2-nitrobenzene-1-sulfonyl chloride is likely similar to other electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, regenerating the aromatic ring and forming a substitution product .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-2-nitrobenzene-1-sulfonyl chloride involves the nitration of 4-iodobenzenesulfonyl chloride followed by the reduction of the nitro group.", "Starting Materials": [ "4-iodobenzenesulfonyl chloride", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium dithionite", "Sodium bicarbonate", "Chlorine gas" ], "Reaction": [ "Step 1: Nitration of 4-iodobenzenesulfonyl chloride with nitric acid and sulfuric acid to form 4-iodo-2-nitrobenzenesulfonyl chloride", "Step 2: Reduction of the nitro group using sodium dithionite and sodium bicarbonate to form 4-iodo-2-aminobenzenesulfonyl chloride", "Step 3: Chlorination of the amine group using chlorine gas and hydrochloric acid to form 4-iodo-2-chlorobenzenesulfonyl chloride", "Step 4: Treatment with sodium bicarbonate to form the final product, 4-iodo-2-nitrobenzene-1-sulfonyl chloride" ] } | |
CAS No. |
1261611-49-7 |
Molecular Formula |
C6H3ClINO4S |
Molecular Weight |
347.5 |
Purity |
95 |
Origin of Product |
United States |
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